An In-Depth Technical Guide to 1,10-Dichlorodecane: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,10-Dichlorodecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Dichlorodecane is a versatile bifunctional alkyl halide that serves as a crucial building block and linker in various chemical syntheses. Its ten-carbon chain provides a desirable length for creating long-chain compounds and for cross-linking polymers. In the pharmaceutical and agrochemical industries, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1,10-dichlorodecane, with a focus on its role in research and development. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its synthetic utility.
Chemical Structure and Identification
1,10-Dichlorodecane consists of a ten-carbon aliphatic chain with chlorine atoms attached to the terminal carbons.
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Chemical Formula: C₁₀H₂₀Cl₂
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Molecular Weight: 211.17 g/mol [2]
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IUPAC Name: 1,10-dichlorodecane[3]
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CAS Registry Number: 2162-98-3[2]
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Synonyms: Decamethylene dichloride[3]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of 1,10-dichlorodecane is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow liquid | [2] |
| Melting Point | 15.6 °C | [2] |
| Boiling Point | 275 °C (at 760 mmHg) | [2] |
| 167-168 °C (at 28 mmHg) | [4] | |
| Density | 0.999 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4605 | [4] |
| Solubility | Insoluble in water; miscible with common organic solvents such as ethanol, ether, and chloroform. | [2] |
| Flash Point | 146 °C | [2] |
| Vapor Pressure | 1.59-2.37 Pa at 20-25 °C | [4] |
Experimental Protocols
Synthesis of 1,10-Dichlorodecane from 1,10-Decanediol
1,10-Dichlorodecane is commonly synthesized from 1,10-decanediol via a nucleophilic substitution reaction using thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[2]
Reaction:
HO-(CH₂)₁₀-OH + 2 SOCl₂ → Cl-(CH₂)₁₀-Cl + 2 SO₂ + 2 HCl
Materials:
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1,10-Decanediol
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Thionyl chloride (SOCl₂)
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Pyridine
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Dichloromethane (CH₂Cl₂)
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1,10-decanediol in anhydrous dichloromethane.
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Addition of Pyridine: Add pyridine to the solution.
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Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur.
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Reaction at Room Temperature: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]
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Reflux: Heat the mixture to reflux and maintain for an additional 3 hours.[2]
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Work-up:
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Cool the reaction mixture to room temperature.
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Slowly and carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of 1,10-dichlorodecane and for its identification.
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Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane or hexane.
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GC Conditions (Typical):
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions (Typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of 1,10-dichlorodecane.
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Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
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¹H NMR (400 MHz, CDCl₃):
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δ 3.54 (t, 4H): The triplet corresponding to the four protons on the carbons directly attached to the chlorine atoms (-CH₂-Cl).
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δ 1.78 (quint, 4H): The quintet for the four protons on the carbons beta to the chlorine atoms (-CH₂-CH₂-Cl).
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δ 1.2-1.5 (m, 12H): A multiplet for the remaining twelve protons of the methylene groups in the center of the chain.
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¹³C NMR (100 MHz, CDCl₃):
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δ 45.1: Carbons attached to chlorine (C1 and C10).
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δ 32.6: Carbons beta to chlorine (C2 and C9).
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δ 29.4, 28.7, 26.7: Carbons in the middle of the chain.
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3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
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Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
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Key Absorptions:
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2925-2855 cm⁻¹: C-H stretching vibrations of the methylene groups.
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1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
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725-650 cm⁻¹: C-Cl stretching vibration.
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Applications in Research and Drug Development
1,10-Dichlorodecane's bifunctional nature makes it a valuable linker in the synthesis of various compounds, including quaternary ammonium compounds (QACs) which are known for their diverse biological activities.[5] The ten-carbon chain can be used to connect two molecular entities, often imparting increased lipophilicity to the final molecule.
Synthesis of Quaternary Ammonium Compounds
A common application of 1,10-dichlorodecane is in the synthesis of bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. These can be synthesized by reacting 1,10-dichlorodecane with a tertiary amine in a Menschutkin-type reaction.
Experimental Workflow for the Synthesis of a Diquaternary Ammonium Salt:
The following diagram illustrates a typical workflow for the synthesis of a diquaternary ammonium salt using 1,10-dichlorodecane as a linker.
Caption: Workflow for the synthesis and characterization of a diquaternary ammonium salt.
Logical Relationships in Synthetic Chemistry
The reactivity of 1,10-dichlorodecane allows for its participation in various synthetic pathways. The chlorine atoms act as good leaving groups, making the terminal carbons susceptible to nucleophilic attack. This bifunctionality allows for the creation of symmetrical or unsymmetrical molecules, depending on the reaction conditions and the nucleophiles used.
Logical Relationship in Bifunctional Reactions:
The following diagram illustrates the logical relationship of using 1,10-dichlorodecane as a bifunctional electrophile.
Caption: Synthetic possibilities of 1,10-dichlorodecane as a bifunctional electrophile.
Conclusion
1,10-Dichlorodecane is a valuable and versatile chemical intermediate with a well-defined set of properties that make it suitable for a wide range of applications in organic synthesis. Its primary utility lies in its bifunctional nature, allowing for the straightforward introduction of a ten-carbon linker into molecules. This is of particular importance in the pharmaceutical and agrochemical industries, where it serves as a key building block for complex molecular architectures. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important compound, facilitating its use in research and development.
